molecular formula C22H24N2O3 B4331351 N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE

N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE

Cat. No.: B4331351
M. Wt: 364.4 g/mol
InChI Key: ZWTXTIKDWWTGBF-UHFFFAOYSA-N
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Description

N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE is a complex organic compound that features both indene and indole moieties These structures are significant in organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This could include the use of continuous flow reactors to enhance reaction efficiency and product consistency. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-acetic acid derivatives, which are important in plant growth regulation .

Scientific Research Applications

N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors in the body, influencing biological processes such as cell growth and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE is unique due to its combination of indene and indole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5,6-dimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dihydroinden-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-25-16-5-7-20-17(11-16)15(13-24-20)8-9-23-19-6-4-14-10-21(26-2)22(27-3)12-18(14)19/h5,7,10-13,24H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTXTIKDWWTGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN=C3CCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE
Reactant of Route 2
N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE
Reactant of Route 3
Reactant of Route 3
N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE
Reactant of Route 4
Reactant of Route 4
N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE
Reactant of Route 5
N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE
Reactant of Route 6
Reactant of Route 6
N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE

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